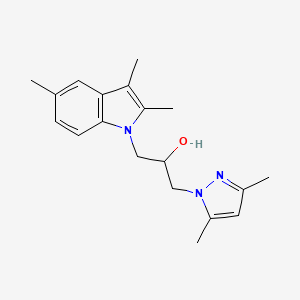![molecular formula C17H31N3O2 B6499154 N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 953138-16-4](/img/structure/B6499154.png)
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide, also known as N-t-Boc-Pip-Et-NH2, is an organic molecule that is used as a versatile building block in a variety of chemical and biological applications. N-t-Boc-Pip-Et-NH2 is synthesized through an acid-catalyzed condensation reaction between tert-butyl chloroformate and 1-cyclopentylpiperidine. It is a useful intermediate for the synthesis of various compounds, such as peptides, peptidomimetics, and peptoid polymers.
Wirkmechanismus
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is a versatile intermediate for the synthesis of various compounds. It is used as a building block for the synthesis of peptides, peptidomimetics, and peptoid polymers. The molecule can be used to form amide bonds between two molecules, which can then be used to link two peptide sequences together. The molecule can also be used to form cyclic peptides, which can be used to target specific proteins or enzymes in the body.
Biochemical and Physiological Effects
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 has been used in the synthesis of peptide-based drugs, which can be used to target specific proteins or enzymes in the body. These peptide-based drugs can have a variety of biochemical and physiological effects, depending on the peptide sequence and the target protein or enzyme. For example, peptide-based drugs can be used to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain hormones or cytokines. Peptide-based drugs can also be used to activate certain proteins or enzymes, which can lead to an increase in the production of certain hormones or cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is a versatile intermediate for the synthesis of various compounds, making it an ideal building block for peptide synthesis in the laboratory. It is relatively easy to synthesize, and it has a high yield and purity. However, the reaction requires a high temperature and aqueous solution, which can be difficult to control in the laboratory. Additionally, the reaction can produce toxic byproducts, which can be difficult to remove.
Zukünftige Richtungen
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 has a wide range of applications in the synthesis of peptides, peptidomimetics, and peptoid polymers. There is potential for further research into the use of N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 in the synthesis of more complex peptide-based drugs, such as peptide-based vaccines and therapeutic proteins. Additionally, research can be conducted into the use of N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 in the synthesis of peptide-based materials, such as peptide nanostructures and peptide-based hydrogels. Finally, research can be conducted into the use of N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 in the synthesis of peptide-based biosensors, which can be used to detect and measure a variety of biological molecules.
Synthesemethoden
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is synthesized through an acid-catalyzed condensation reaction between tert-butyl chloroformate and 1-cyclopentylpiperidine. The reaction involves the formation of an intermediate carbamate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C. Aqueous NaOH is added to adjust the pH to 8-10, which is optimal for the reaction. The reaction is complete within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 has been widely used in the synthesis of peptides, peptidomimetics, and peptoid polymers. It is also used in the synthesis of peptide-like compounds, such as β-turn mimetics and cyclic peptides, which have potential applications in drug design and development. N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is also used in the synthesis of peptide conjugates and peptide-based drugs, which can be used to target specific proteins or enzymes in the body.
Eigenschaften
IUPAC Name |
N'-tert-butyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-17(2,3)19-16(22)15(21)18-12-13-8-10-20(11-9-13)14-6-4-5-7-14/h13-14H,4-12H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUCZXONRETIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide](/img/structure/B6499085.png)
![N-(5-chloro-2-cyanophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499095.png)
![N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6499097.png)
![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)
![N'-(3-chloro-4-methoxyphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499118.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499129.png)
![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B6499140.png)
![N-(2,6-dimethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499142.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)
![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6499159.png)